Cas no 38527-59-2 (2-(2-Methoxyphenyl)furan)

2-(2-Methoxyphenyl)furan is a heterocyclic aromatic compound featuring a furan ring substituted with a 2-methoxyphenyl group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis and pharmaceutical research. Its methoxy and furan functionalities enhance reactivity in cross-coupling reactions and serve as a precursor for bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry and material science. High purity grades are available to meet rigorous research and industrial requirements.
2-(2-Methoxyphenyl)furan structure
2-(2-Methoxyphenyl)furan structure
Product Name:2-(2-Methoxyphenyl)furan
CAS No:38527-59-2
MF:C11H10O2
MW:174.195903301239
MDL:MFCD20267656
CID:1490343
Update Time:2025-06-07

2-(2-Methoxyphenyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyphenyl)furan
    • 2-(2-METHOXY PHENYL)FURAN
    • AK198830
    • Furan, 2-(2-methoxyphenyl)-
    • FCH1416955
    • AB1008147
    • 2-(2-Methoxyphenyl)furan
    • MDL: MFCD20267656
    • Inchi: 1S/C11H10O2/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
    • InChI Key: LMQMMAGGXIJZFY-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 174.0681
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • XLogP3: 2.6
  • Topological Polar Surface Area: 22.4

Experimental Properties

  • Boiling Point: 230.7±15.0°C at 760 mmHg
  • PSA: 22.37

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2-(2-Methoxyphenyl)furan Suppliers

Amadis Chemical Company Limited
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(CAS:38527-59-2)2-(2-Methoxyphenyl)furan
Order Number:A873827
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):310.0/862.0
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Additional information on 2-(2-Methoxyphenyl)furan

Introduction to 2-(2-Methoxyphenyl)furan (CAS No. 38527-59-2)

2-(2-Methoxyphenyl)furan, identified by its Chemical Abstracts Service (CAS) number 38527-59-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the furan family, characterized by a five-membered aromatic ring containing two adjacent oxygen atoms. The presence of a methoxy group at the para position relative to the furan ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structural motif of 2-(2-Methoxyphenyl)furan combines the aromaticity of the phenyl ring with the electron-withdrawing effect of the furan ring, which can modulate the reactivity and binding affinity of the molecule. This dual functionality has been exploited in various synthetic strategies to develop novel bioactive agents targeting different disease mechanisms.

In recent years, 2-(2-Methoxyphenyl)furan has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its incorporation into drug-like molecules has shown promise in several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The methoxy group at the para position enhances solubility and metabolic stability, which are critical factors for drug efficacy and safety.

One of the most compelling aspects of 2-(2-Methoxyphenyl)furan is its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. Studies have demonstrated that substituents on the furan ring can fine-tune binding interactions with protein targets, leading to high selectivity and potency. For instance, derivatives of 2-(2-Methoxyphenyl)furan have been investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial for tumor angiogenesis.

Furthermore, 2-(2-Methoxyphenyl)furan has been utilized in the synthesis of small-molecule inhibitors targeting bacterial enzymes. The furan ring's ability to engage in hydrogen bonding and hydrophobic interactions with bacterial proteins makes it an effective scaffold for designing antimicrobial agents. Recent research has highlighted its potential in combating multidrug-resistant bacteria by targeting essential metabolic pathways.

The pharmaceutical industry has also leveraged 2-(2-Methoxyphenyl)furan in developing anti-inflammatory agents. The compound's structural features allow it to modulate inflammatory signaling pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have shown that certain derivatives exhibit significant anti-inflammatory activity without compromising gut microbiota integrity, addressing a critical concern in nonsteroidal anti-inflammatory drug (NSAID) development.

From a synthetic chemistry perspective, 2-(2-Methoxyphenyl)furan serves as a valuable building block for constructing more complex molecular architectures. Its facile functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enables access to a diverse library of derivatives with tailored biological activities. These synthetic approaches align with modern drug discovery paradigms that emphasize modular design and rapid diversification of chemical space.

The computational modeling of 2-(2-Methoxyphenyl)furan derivatives has further accelerated their development as lead compounds. Advanced molecular docking studies have identified key interactions between the furan scaffold and target proteins, providing insights into structure-activity relationships (SAR). These computational predictions have guided experimental efforts, reducing trial-and-error approaches and optimizing hit-to-lead conversion.

In conclusion, 2-(2-Methoxyphenyl)furan (CAS No. 38527-59-2) represents a promising pharmacophore with broad applications in medicinal chemistry. Its unique structural features, combined with its synthetic accessibility, make it an indispensable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds derived from 2-(2-Methoxyphenyl)furan are poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:38527-59-2)2-(2-Methoxyphenyl)furan
A873827
Purity:99%/99%
Quantity:1g/5g
Price ($):310.0/862.0
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